Demethoxyviridiol

描述

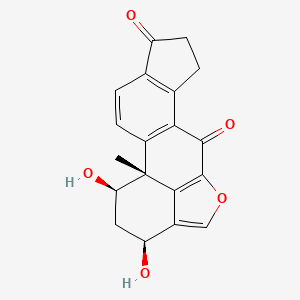

Demethoxyviridiol is a fungal metabolite belonging to the wortmannin and viridin classes. It is produced by various fungi, including Nodulisporium hinnuleum and Apiospora camptospora . This compound is known for its inhibitory effects on phosphatidylinositol 3-kinase, which plays a crucial role in cell signaling pathways .

准备方法

合成路线和反应条件: 一种方法涉及使用铑催化的环三聚反应、闭环复分解反应和热电环重排反应 . 另一种方法采用不对称分子内Heck反应构建五环核心 .

工业生产方法: 脱甲氧基维里酚的工业生产通常涉及使用Nodulisporium hinnuleum等真菌菌株的发酵过程。 然后提取和纯化发酵液以分离该化合物 .

化学反应分析

反应类型: 脱甲氧基维里酚会发生各种化学反应,包括氧化、还原和取代。这些反应通常用于修饰化合物以用于不同的应用。

常见试剂和条件:

氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂来氧化脱甲氧基维里酚。

还原: 使用硼氢化钠或氢化铝锂等还原剂来还原该化合物。

取代: 可以使用甲醇钠或叔丁醇钾等试剂进行亲核取代反应。

科学研究应用

Chemical Properties and Mechanism of Action

Demethoxyviridiol exhibits unique chemical properties that enable its application in various research areas. It acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a crucial enzyme involved in cell signaling pathways. This inhibition can lead to significant biological effects, including alterations in cell proliferation and survival.

Key Chemical Properties

- Molecular Formula : C₁₈H₂₄O₄

- Molecular Weight : 300.38 g/mol

- Chemical Structure : Contains a steroidal framework with a fused furan ring.

Scientific Research Applications

This compound has been utilized in several scientific domains:

Chemistry

- Model Compound : It serves as a model compound for studying the synthesis and reactivity of furanosteroids, providing insights into the chemical behavior of similar compounds.

- Synthesis Studies : Research has focused on synthetic routes involving rhodium-catalyzed cyclotrimerization and ring-closing metathesis to produce derivatives with enhanced properties.

Biology

- Cell Signaling Research : The compound's role in inhibiting PI3K has made it a valuable tool for studying cellular signaling pathways, particularly those related to cancer and metabolic diseases.

- Phytotoxicity Studies : this compound has demonstrated phytotoxic effects on various plant species, indicating potential applications in agricultural research to understand plant-pathogen interactions.

Medicine

- Antimicrobial Properties : It has shown potential as an antimicrobial agent against specific fungal pathogens such as Rhizoctonia solani and Pythium ultimum, making it relevant for developing new antifungal treatments.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory activities, which could be beneficial in therapeutic applications targeting inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various fungal strains. The results indicated that this compound exhibited moderate antifungal activity with minimum inhibitory concentrations (MIC) ranging from 20 µg/ml to 80 µg/ml against species such as Aspergillus niger and Fusarium solani. This positions this compound as a candidate for further development in antifungal therapies .

Case Study 2: Phytotoxic Effects

Research conducted on the phytotoxic effects of this compound demonstrated that it induced necrotic lesions on leaves of several plant species at concentrations as low as 0.5 mg/mL. This finding suggests its potential role in the pathogenicity of certain fungi, warranting further investigation into its mechanisms .

作用机制

脱甲氧基维里酚主要通过抑制磷脂酰肌醇3-激酶 (PI3K) 来发挥作用。 这种抑制作用会破坏磷脂信号通路,导致细胞增殖和存活减少 . 该化合物还会影响其他分子靶标,包括磷脂酶D和磷脂酰肌醇4,5-二磷酸磷脂酶C .

类似化合物:

沃曼宁: 另一种抑制PI3K的真菌代谢产物,但效力和选择性不同.

维里丁: 具有相似的甾体骨架和生物活性,但在官能团方面有所不同.

维罗宁: 一种具有类似PI3K抑制效果的相关化合物.

独特性: 脱甲氧基维里酚的独特性在于其特定的结构特征,例如稠合的呋喃环和羟基,这些特征使其具有独特的生物活性 . 它能够抑制磷脂信号通路中的多种酶,使其成为科学研究中的宝贵工具 .

相似化合物的比较

Wortmannin: Another fungal metabolite that inhibits PI3K but with different potency and selectivity.

Viridin: Shares a similar steroidal framework and biological activity but differs in its functional groups.

Virone: A related compound with similar inhibitory effects on PI3K.

Uniqueness: Demethoxyviridiol is unique due to its specific structural features, such as the fused furan ring and hydroxyl groups, which contribute to its distinct biological activities . Its ability to inhibit multiple enzymes in the phospholipid signaling pathway makes it a valuable tool in scientific research .

生物活性

Demethoxyviridiol, a mycotoxin derived from the fungus Nodulisporium hinnuleum, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Biosynthesis

This compound is a furanosteroid characterized by a modified androstan skeleton with a fused furan ring. It is produced alongside demethoxyviridin, with both compounds showing significant biological activity. The biosynthetic pathway for demethoxyviridin, which includes this compound as a key intermediate, has been elucidated through genetic manipulation techniques such as CRISPR-Cas9, confirming the involvement of specific cytochrome P450 (CYP) genes in its synthesis .

Pharmacological Profile

Antifungal Activity:

this compound exhibits notable antifungal properties against various plant pathogens, including Rhizoctonia solani and Pythium ultimum. Studies have shown that it effectively inhibits fungal growth with minimum inhibitory concentrations (MICs) ranging from 20 to 320 µg/mL against several strains . Its antifungal mechanism likely involves disruption of cellular processes in target fungi.

Anti-inflammatory Effects:

Research indicates that this compound possesses anti-inflammatory properties, which may be beneficial in agricultural contexts where plant pathogens induce inflammatory responses in crops. This activity is particularly relevant for developing biopesticides that can mitigate crop damage while reducing reliance on synthetic chemicals .

Toxicity Studies:

In toxicity assessments, this compound has demonstrated lethality in day-old cockerels with an LD50 of 4.2 mg/kg, indicating a potential risk when used in agricultural settings . This necessitates careful evaluation of its application to ensure safety for non-target organisms.

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antifungal | MIC: 20-320 µg/mL | |

| Anti-inflammatory | Significant reduction in inflammation | |

| Toxicity | LD50: 4.2 mg/kg in cockerels |

Case Study: Antifungal Efficacy

A study conducted by Kiran et al. evaluated the antifungal activity of this compound against Aspergillus species and other common plant pathogens. The results indicated that the compound effectively inhibited fungal growth at concentrations as low as 20 µg/mL, making it a candidate for further exploration as a natural fungicide .

This compound's biological activities are attributed to its ability to interfere with critical cellular processes:

- Inhibition of Phosphatidylinositol 3-Kinase (PI3K): Similar to its derivative demethoxyviridin, this compound has been shown to inhibit PI3K activity, which plays a crucial role in cell signaling pathways involved in growth and survival .

- Cell Membrane Disruption: The compound may disrupt fungal cell membranes, leading to cell lysis and death, although the exact mechanism requires further investigation.

属性

IUPAC Name |

(1R,16S,18R)-16,18-dihydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-19-11-4-2-8-9(3-5-12(8)20)15(11)17(23)18-16(19)10(7-24-18)13(21)6-14(19)22/h2,4,7,13-14,21-22H,3,5-6H2,1H3/t13-,14+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSCBUARECIOCW-KSMMKXTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CC(C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@@H](C[C@@H](C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972058 | |

| Record name | 1,3-Dihydroxy-11b-methyl-1,2,3,7,8,11b-hexahydrocyclopenta[7,8]phenanthro[10,1-bc]furan-6,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56617-66-4 | |

| Record name | Demethoxyviridiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydroxy-11b-methyl-1,2,3,7,8,11b-hexahydrocyclopenta[7,8]phenanthro[10,1-bc]furan-6,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMETHOXYVIRIDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK38ZDT69B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Demethoxyviridiol and where is it found?

A1: this compound is a fungal metabolite first isolated from an unidentified fungus. [] It is also produced by Hymenoscyphus pseudoalbidus, the fungus responsible for ash dieback disease. [] Structurally, it is related to other compounds like viridiol and demethoxyviridin. [, ]

Q2: Has the structure of this compound been confirmed?

A2: Yes, the structure of this compound was confirmed by X-ray analysis. [] While the exact spectroscopic data isn't provided in the abstracts, this technique confirms its molecular structure.

Q3: Does this compound exhibit any biological activity?

A3: Yes, this compound, along with hyfraxinic acid and viridiol, displayed notable phytotoxicity. These compounds induced necrotic lesions on leaves of various plant species at concentrations of 0.5 mg/mL and 1.0 mg/mL. [] This suggests a potential role in the pathogenicity of Hymenoscyphus fraxineus.

Q4: Are there any known derivatives of this compound?

A4: Yes, several structurally related compounds have been identified, including viridiol, 1-deoxyviridiol, and demethoxyviridin. [, ] Research also identified 1-deoxy-2-demethylviridiol, 3-dihydrovirone, B-norviridin enol, B-norviridiol lactone and 1β-hydroxy-2α-hydroasterogynin A as related compounds, though these are classified as B-norsteroids. [] These findings suggest the potential for exploring structure-activity relationships within this family of compounds.

Q5: What are the implications of this compound being found in Hymenoscyphus fraxineus?

A5: The presence of this compound in Hymenoscyphus fraxineus, the causal agent of ash dieback, is significant. [] This finding, alongside the compound's demonstrated phytotoxicity, suggests it might play a role in the disease's progression. Further research on this compound's specific mechanisms of action in plants and its potential as a target for disease control is warranted.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。